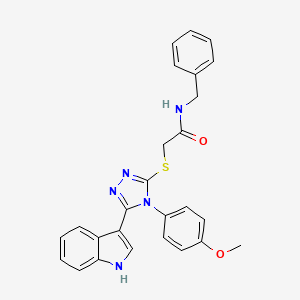![molecular formula C27H34N2O3 B11233820 2'-Benzyl-1'-oxo-N-[3-(propan-2-yloxy)propyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11233820.png)
2'-Benzyl-1'-oxo-N-[3-(propan-2-yloxy)propyl]-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. The starting materials often include benzyl derivatives and isoquinoline precursors. The key steps in the synthesis may involve:
Formation of the spirocyclic core: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the benzyl group: This step may involve benzylation reactions using benzyl halides and suitable bases.
Functionalization of the isoquinoline ring: This can be done through various substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2’-Benzyl-1’-oxo-N-[3-(propan-2-yloxy)propyl]-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other spirocyclic isoquinoline derivatives and benzyl-substituted compounds.
Uniqueness
What sets this compound apart is its unique spirocyclic structure, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential bioactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C27H34N2O3 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
2-benzyl-1-oxo-N-(3-propan-2-yloxypropyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H34N2O3/c1-20(2)32-18-10-17-28-25(30)24-22-13-6-7-14-23(22)26(31)29(27(24)15-8-9-16-27)19-21-11-4-3-5-12-21/h3-7,11-14,20,24H,8-10,15-19H2,1-2H3,(H,28,30) |
Clave InChI |
HJIJHRZJVVFYNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11233738.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B11233746.png)
![2-(2,4-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11233749.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11233755.png)
![4-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11233760.png)

![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11233765.png)
![ethyl 4-{[(6-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11233774.png)
![N~4~-(4-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233785.png)
![N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline](/img/structure/B11233787.png)
![[4-(Difluoromethylthio)phenyl][6-(4-methylpiperazinyl)-1-phenylpyrazolo[4,5-e] pyrimidin-4-yl]amine](/img/structure/B11233797.png)
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11233805.png)
![2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11233812.png)

